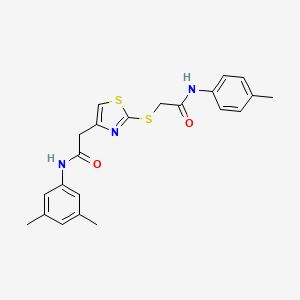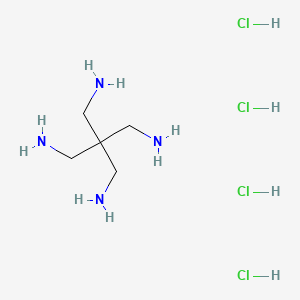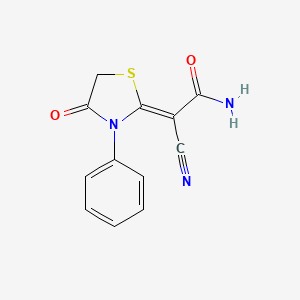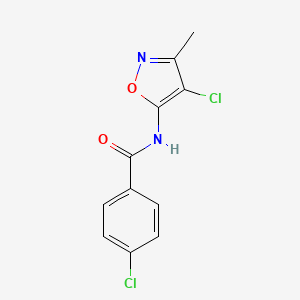![molecular formula C12H19N3O B2358680 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol CAS No. 1594714-10-9](/img/structure/B2358680.png)
2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol, also known as MPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAC belongs to the class of cyclohexanol derivatives and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that play a role in the development of cancer and neurodegenerative diseases. 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has been shown to reduce the production of amyloid-beta, which is a protein that is associated with the development of Alzheimer's disease. 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol has also been shown to have anti-inflammatory properties and to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol is that it has been shown to have low toxicity and to be well-tolerated in animal studies. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are many potential future directions for research on 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol. One area of research could be to further elucidate its mechanism of action and to optimize its therapeutic potential. Another area of research could be to study its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies could be conducted to evaluate its safety and efficacy in human clinical trials.
Méthodes De Synthèse
The synthesis of 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol involves the reaction of 4-methyl-2-aminopyrimidine with cyclohexanone in the presence of a reducing agent. The product is then subjected to further purification steps to obtain pure 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol. The synthesis of 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol has been optimized to yield high purity and high yields.
Applications De Recherche Scientifique
2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, and it has been studied as a potential treatment for various types of cancer. 2-[Methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-[methyl-(4-methylpyrimidin-2-yl)amino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-7-8-13-12(14-9)15(2)10-5-3-4-6-11(10)16/h7-8,10-11,16H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWGVLPCRXEJOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N(C)C2CCCCC2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate](/img/structure/B2358597.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-methoxybenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2358598.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)acrylonitrile](/img/structure/B2358600.png)
![(5E)-2-(benzylamino)-5-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2358601.png)








